molecular formula C13H24N2 B1197716 1-Decyl-1H-imidazole CAS No. 33529-02-1

1-Decyl-1H-imidazole

Cat. No. B1197716
CAS RN: 33529-02-1
M. Wt: 208.34 g/mol
InChI Key: PEPIOVUNFZBCIB-UHFFFAOYSA-N
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Patent
US04339448

Procedure details

104 parts of 1-decylimidazole and 100 parts of copper(II) acetate monohydrate are intimately mixed at 140° C. After cooling, there is obtained 195 parts of a pale blue, pasty mass of a complex of 1-decylimidazole and copper acetate (active ingredient 66).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].O.[C:17]([O-:20])(=[O:19])[CH3:18].[Cu+2:21].[C:22]([O-:25])(=[O:24])[CH3:23]>>[CH2:1]([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:17]([O-:20])(=[O:19])[CH3:18].[Cu+2:21].[C:22]([O-:25])(=[O:24])[CH3:23] |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCCCCC)N1C=NC=C1
Name
Type
product
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.